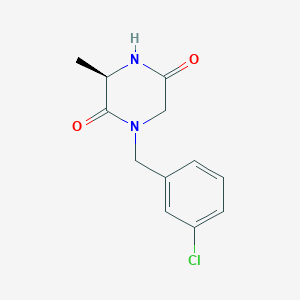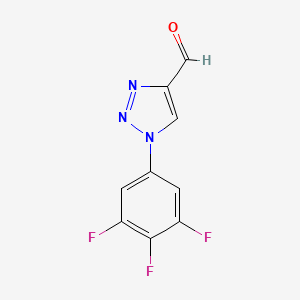![molecular formula C14H17NO2 B1467716 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine CAS No. 877058-75-8](/img/structure/B1467716.png)
4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine
Descripción general
Descripción
This compound is known for its selective and potent antagonistic properties towards the Lysophosphatidic Acid Receptor 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is favored due to its mild and functional group-tolerant reaction conditions . The general steps include:
- Preparation of the boronic acid or ester reagent.
- Coupling with the appropriate halide under palladium catalysis.
- Purification of the product through standard chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in its synthesis due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of the Lysophosphatidic Acid Receptor 1.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily by antagonizing the Lysophosphatidic Acid Receptor 1. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting this receptor, 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine can modulate these pathways, potentially leading to therapeutic benefits.
Comparación Con Compuestos Similares
- 4-[2-(4-Phenoxy)-ethyl]-morpholine
- 4-[2-(4-Methoxy-phenoxy)-ethyl]-morpholine
Comparison: 4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may lack this functional group.
Propiedades
IUPAC Name |
4-[2-(4-ethynylphenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13-3-5-14(6-4-13)17-12-9-15-7-10-16-11-8-15/h1,3-6H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDERBXIMWIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)




![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)


![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)



![(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B1467655.png)

